N-2-[(Dimethylamino)methylene]amino Pemetrexed

RP-HPLC Related Substances Pharmaceutical Quality Control

Essential N,N-dimethylformamidine impurity reference standard for Pemetrexed disodium ANDA/NDA submissions. Features the unique –N=CH–N(CH3)2 moiety at the 2-amino position of the pyrrolo[2,3-d]pyrimidine core, providing distinct HPLC RRT (0.91) and diagnostic NMR signals (formamidine proton δ 8.49 ppm). ≥98% pure. Mandatory for ICH Q3A/Q3B impurity identification, system suitability testing, and RRF determination in stability-indicating method validation. Supports DMF solvent replacement and ICH M7 risk assessment. Includes full CoA (HPLC, NMR, MS, IR, EA).

Molecular Formula C23H26N6O6
Molecular Weight 482.5 g/mol
Cat. No. B13441489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-2-[(Dimethylamino)methylene]amino Pemetrexed
Molecular FormulaC23H26N6O6
Molecular Weight482.5 g/mol
Structural Identifiers
SMILESCN(C)C=NC1=NC2=C(C(=CN2)CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)N1
InChIInChI=1S/C23H26N6O6/c1-29(2)12-25-23-27-19-18(21(33)28-23)15(11-24-19)8-5-13-3-6-14(7-4-13)20(32)26-16(22(34)35)9-10-17(30)31/h3-4,6-7,11-12,16H,5,8-10H2,1-2H3,(H,26,32)(H,30,31)(H,34,35)(H2,24,27,28,33)/t16-/m0/s1
InChIKeyWTQOMFBCQAJBJV-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-2-[(Dimethylamino)methylene]amino Pemetrexed: A Critical Process-Related Impurity Reference Standard for Pemetrexed Quality Control


N-2-[(Dimethylamino)methylene]amino Pemetrexed (CAS 1265908-58-4), systematically named (4-(2-(2-(((dimethylamino)methylene)amino)-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoyl)-L-glutamic acid, is a covalent dimethylformamide (DMF) adduct of the anticancer antifolate pemetrexed. It belongs to the class of N,N-dimethylformamidine impurities generated during the condensation step of pemetrexed disodium synthesis when DMF is employed as a reaction solvent [1]. Unlike the parent drug pemetrexed disodium (MW 471.4 as free acid) and its pharmacopeial impurities, this compound bears a characteristic –N=CH–N(CH₃)₂ moiety at the 2-amino position of the pyrrolo[2,3-d]pyrimidine core, increasing its molecular weight to 482.49 g/mol (C₂₃H₂₆N₆O₆) and imparting distinct chromatographic and spectroscopic signatures that are essential for its utility as a highly specific impurity reference standard in pharmaceutical quality control [1][2].

Why Generic Pemetrexed Impurity Standards Cannot Substitute for N-2-[(Dimethylamino)methylene]amino Pemetrexed in Regulatory Analytical Workflows


In the analytical quality control of pemetrexed disodium drug substance and drug product, the International Council for Harmonisation (ICH) Q3A/Q3B guidelines mandate identification, qualification, and control of any individual impurity exceeding 0.10% (for doses <2 g/day) or 0.05% (for doses ≥2 g/day) [1]. The N,N-dimethylformamidine impurity arises from a specific side reaction between DMF solvent and the 2-amino group of the pyrrolopyrimidine intermediate; its formation pathway, chemical structure, and physicochemical properties are entirely distinct from those of other pemetrexed impurities such as the N-methyl impurity, D-isomer, oxidative degradation products, or diastereomeric dipeptides [2]. Consequently, a generic impurity standard—even one sharing the pemetrexed scaffold—cannot serve as a surrogate for this compound in HPLC method development, system suitability testing, or relative response factor (RRF) determination, because each impurity exhibits a unique retention time, UV absorbance profile, and MS fragmentation pattern. Procurement of the exact, fully characterized N-2-[(dimethylamino)methylene]amino Pemetrexed reference standard is therefore a non-negotiable requirement for ANDA/DMF submissions, pharmacopeial compliance, and stability-indicating method validation [1][2].

Quantitative Differentiation Evidence for N-2-[(Dimethylamino)methylene]amino Pemetrexed Against Closest Pemetrexed Impurity Comparators


HPLC Retention Time and Relative Retention Time (RRT) Differentiation from Pemetrexed Disodium and Co-occurring Impurities

Under a validated chiral RP-HPLC method (Chiralpak AD-H column, n-Hexane:Ethanol:Isopropyl alcohol:TFA 250:650:100:1, 35°C, UV 240 nm), the DMF derivative of pemetrexed (N-2-[(dimethylamino)methylene]amino Pemetrexed) elutes at 8.36 min with a relative retention time (RRT) of 0.91 versus pemetrexed disodium (9.22 min, RRT 1.00) [1]. This RRT is distinctly different from other process-related impurities in the same chromatographic system: the D-isomer of pemetrexed (11.52–11.56 min, RRT 1.25), the alanine derivative (12.70 min, RRT 1.38), and the pemetrexed diethyl ester (24.12 min, RRT 2.62) [1]. The 0.09 RRT unit separation from the API peak is sufficient for baseline resolution in gradient methods but demands a well-characterized reference standard to confirm peak identity during method transfer and routine QC [1].

RP-HPLC Related Substances Pharmaceutical Quality Control

Diagnostic ¹H/¹³C/¹⁵N NMR Chemical Shift Signatures Differentiating the N,N-Dimethylformamidine Moiety from Pemetrexed and N-Methyl Impurity

Comprehensive 1D and 2D NMR analysis (¹H 600 MHz, ¹³C 150 MHz, ¹⁵N 60 MHz, DMSO-d₆, 298 K) reveals that N-2-[(dimethylamino)methylene]amino Pemetrexed (Impurity 7 in the MDPI nomenclature) exhibits a diagnostic formamidine proton signal at δ 8.49 ppm (¹H, –N=CH–N(CH₃)₂) and the corresponding carbon resonance at δ 156.9 ppm (¹³C), which are entirely absent in pemetrexed (compound 1) and the N-methyl impurity (compound 6) [1]. The dimethylamino substituent produces two distinct N-methyl signals at δ 3.01/34.5 ppm and δ 3.11/40.5 ppm (¹H/¹³C). Relative to pemetrexed, the H1 proton is deshielded by Δδ = +0.60 ppm (10.78 vs. 10.18 ppm), the N1 nitrogen is deshielded by Δδ = +13.4 ppm (−222.3 vs. −235.7 ppm), and the C2 carbon is deshielded by Δδ = +3.4 ppm (155.6 vs. 152.2 ppm) [1]. These NMR fingerprints provide unambiguous spectroscopic differentiation from the closest structural analog, the N-methyl impurity 6.

NMR Spectroscopy Structure Elucidation Impurity Characterization

Non-Pharmacopeial Status Creates a Regulatory Gap That Only a Fully Characterized Reference Standard Can Fill

Of the six major process-related impurities characterized for pemetrexed disodium, only four—(R)-1 (Impurity E), N-methyl impurity 6 (Impurity A), γ-dipeptide impurity 8 (Impurity D), and dimer impurity 10 (Impurities B and C)—are documented in the European Pharmacopoeia (Ph. Eur.) [1]. The N,N-dimethylformamidine impurity (designated impurity 7 in the primary characterization study) is explicitly not listed in the Ph. Eur. monograph, meaning no official pharmacopeial reference standard exists for this compound [1]. Despite its non-pharmacopeial status, this impurity forms predictably whenever DMF is used as a solvent in the condensation of acid 2 with diethyl L-glutamate 4, and its levels must be controlled under ICH Q3A thresholds [1]. This regulatory gap compels ANDA applicants and API manufacturers to independently source a fully characterized, batch-specific reference standard with certificate of analysis (CoA) including HPLC purity (typically ≥98%), NMR, MS, and IR data to satisfy FDA/EMA requirements for impurity identification and method validation [1][2].

Pharmacopeial Compliance ANDA Submission Reference Standard

Synthetic Origin and Formation Pathway Distinct from Other Pemetrexed Impurities Enables Targeted Process Control

The N,N-dimethylformamidine impurity is formed by a specific side reaction: when pemetrexed diethyl ester p-TSA salt (5a) is reacted with dimethylformamide-dimethylacetal (DMF-DMA) in the presence of p-toluenesulfonic acid (1 equivalent) in anhydrous DMF at 60°C, the 2-amino group undergoes formamidine formation to yield diester 14, which upon basic hydrolysis (1N NaOH, RT) followed by acid treatment generates impurity 7 in good yield [1]. This pathway is mechanistically orthogonal to the formation of other impurities: N-methyl impurity 6 arises from CDMT/NMM complex decomposition generating a methylating species; (R)-1 originates from D-glutamate contamination or alkaline epimerization; γ-dipeptide 8 stems from α-ethyl L-glutamate in starting material; and dimer 10 from intermolecular coupling [1]. Because impurity 7 formation depends specifically on DMF as solvent, switching to an alternative solvent (e.g., NMP or DMSO) in the condensation step can eliminate this impurity entirely—a process control strategy that is inapplicable to other impurity classes [1].

Process Chemistry Impurity Fate Mapping DMF Adduct Formation

HPLC Purity Specification and Batch-to-Batch Consistency for Reference Standard Procurement

Commercially available N-2-[(dimethylamino)methylene]amino Pemetrexed reference standards are supplied with HPLC purity ≥98% (typical specification 98–99% by HPLC) [1]. Suppliers provide comprehensive certificates of analysis (CoA) including HPLC chromatogram, ¹H-NMR, ¹³C-NMR, mass spectrometry (MS), and infrared (IR) spectroscopy data, with optional additional characterization such as elemental analysis, thermogravimetric analysis (TGA), and quantitative NMR (qNMR) upon request . Some vendors operate under ISO 17034 reference material producer accreditation, ensuring metrological traceability and assigned purity values with stated measurement uncertainty [1]. This level of characterization supports direct use as a reference standard in GMP quality control laboratories for ANDA/DMF filing without further in-house purification, contrasting with custom-synthesized impurities that may require additional purification and structure confirmation before use.

Reference Standard Purity CoA Specifications ISO 17034

Validated Application Scenarios for N-2-[(Dimethylamino)methylene]amino Pemetrexed Based on Quantitative Differentiation Evidence


System Suitability Testing and Peak Identification in Stability-Indicating RP-HPLC Methods for Pemetrexed Disodium API

In stability-indicating HPLC method validation per ICH Q2(R1), the DMF derivative reference standard is used to spike pemetrexed disodium samples at the 0.10% identification threshold level. Its unique RRT of 0.91 (versus API at 1.00) [1] and resolution ≥2.0 from adjacent impurity peaks confirm method specificity. During forced degradation studies (acid, base, oxidative, thermal, photolytic), the reference standard verifies that the DMF impurity peak does not co-elute with degradation products, satisfying FDA requirements for stability-indicating method validation.

Process Development and Solvent Selection to Eliminate DMF-Derived Impurity at Source During Pemetrexed Synthesis

Process R&D teams use the authentic N,N-dimethylformamidine reference standard to spike reaction mixtures and track impurity carryover through downstream steps. Because the impurity arises exclusively from DMF solvent interaction at the 2-amino position [2], spiking studies with the reference standard enable quantification of purge factors during crystallization and isolation. This data supports a solvent replacement strategy (e.g., substituting NMP or DMSO for DMF in the condensation step) and provides the fate-and-purge evidence required by ICH M7 for mutagenic impurity risk assessment.

ANDA/DMF Filing: Non-Pharmacopeial Impurity Identification and Control for Generic Pemetrexed Applications

For generic drug applicants whose synthetic route generates the N,N-dimethylformamidine impurity above the ICH Q3A identification threshold (0.10% for the standard 500 mg/m² pemetrexed dose), procurement of a fully characterized reference standard (≥98% HPLC purity, with IR, NMR, MS, and elemental analysis CoA) is mandatory [2][3]. The reference standard enables determination of the relative response factor (RRF) by HPLC-UV or HPLC-CAD, establishment of the impurity specification limit in the drug substance, and demonstration to FDA/EMA reviewers that the non-pharmacopeial impurity is adequately controlled—a critical component of the Chemistry, Manufacturing, and Controls (CMC) section of the ANDA.

NMR-Based Identity Confirmation of Isolated Unknown Impurity During Batch Release Testing

When an unknown peak at RRT 0.85–0.95 is observed during QC batch release testing of pemetrexed disodium, the ¹H-NMR and ¹³C-NMR spectral fingerprints of the N,N-dimethylformamidine reference standard—particularly the diagnostic formamidine proton at δ 8.49 ppm and the two N-methyl singlets at δ 3.01 and 3.11 ppm [2]—permit rapid structural confirmation of the isolated impurity by spiking or spectral overlay. The significant N1 ¹⁵N deshielding (−222.3 vs. −235.7 ppm for pemetrexed) provides an additional orthogonal confirmation orthogonal to HPLC retention matching, enabling definitive identification within a single working day.

Quote Request

Request a Quote for N-2-[(Dimethylamino)methylene]amino Pemetrexed

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.